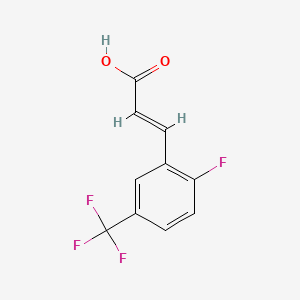

2-Fluoro-5-(trifluoromethyl)cinnamic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(E)-3-[2-fluoro-5-(trifluoromethyl)phenyl]prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6F4O2/c11-8-3-2-7(10(12,13)14)5-6(8)1-4-9(15)16/h1-5H,(H,15,16)/b4-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUPRFUNTWIUZEA-DAFODLJHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)C=CC(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1C(F)(F)F)/C=C/C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6F4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20420680 | |

| Record name | 2-Fluoro-5-(trifluoromethyl)cinnamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20420680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

247113-91-3 | |

| Record name | 2-Fluoro-5-(trifluoromethyl)cinnamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20420680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-Fluoro-5-(trifluoromethyl)cinnamic Acid: Synthesis, Properties, and Applications

Introduction

2-Fluoro-5-(trifluoromethyl)cinnamic acid is a halogenated aromatic carboxylic acid of significant interest to the pharmaceutical and materials science sectors. Its structure, featuring a cinnamic acid backbone substituted with both a fluorine atom and a trifluoromethyl (CF3) group, imparts a unique combination of physicochemical properties. The incorporation of fluorine and trifluoromethyl moieties into organic molecules is a well-established strategy in medicinal chemistry to enhance metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2][3] The electron-withdrawing nature of these groups, coupled with the conjugated system of cinnamic acid, also makes this compound a valuable building block for advanced materials.[4][5]

This guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, designed for researchers and professionals in drug discovery and chemical development.

Synthesis of this compound

The most reliable and widely applicable method for synthesizing substituted cinnamic acids, including the title compound, is the Knoevenagel-Doebner condensation. This reaction involves the condensation of an aromatic aldehyde with malonic acid, catalyzed by a weak base, which is followed by a decarboxylation step.[6][7]

The primary starting material for this synthesis is 2-Fluoro-5-(trifluoromethyl)benzaldehyde , a commercially available reagent. The overall reaction proceeds as follows:

Figure 1: General reaction scheme for the synthesis of this compound via Knoevenagel-Doebner condensation.

Figure 1: General reaction scheme for the synthesis of this compound via Knoevenagel-Doebner condensation.

Causality Behind Experimental Choices: The Knoevenagel-Doebner Condensation

The Knoevenagel-Doebner condensation is preferred for its operational simplicity and high yields. The reaction is typically catalyzed by a mixture of pyridine and a small amount of piperidine.

-

Role of Malonic Acid: Malonic acid serves as the carbanion precursor. Its methylene protons are acidic due to the electron-withdrawing effect of the two adjacent carboxyl groups, facilitating deprotonation.

-

Role of Pyridine: Pyridine functions as both the solvent and a weak base, facilitating the reaction environment.

-

Role of Piperidine: Piperidine, being a stronger base than pyridine, is the active catalyst. It deprotonates malonic acid to form a nucleophilic enolate, which then attacks the electrophilic carbonyl carbon of the benzaldehyde.[8][9] The subsequent dehydration and decarboxylation are also promoted by the basic conditions, typically yielding the more stable trans (E)-isomer.[7]

Experimental Workflow Diagram

The following diagram illustrates the key stages of the synthesis and purification process.

Caption: Experimental workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is adapted from established procedures for analogous compounds.[10]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-Fluoro-5-(trifluoromethyl)benzaldehyde (1.0 eq), malonic acid (1.5 eq), and anhydrous pyridine (approx. 4-5 mL per gram of aldehyde).

-

Catalyst Addition: To the stirred mixture, add piperidine (0.1 eq) as a catalyst.

-

Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Slowly and carefully pour the dark solution onto a mixture of crushed ice (approx. 20 g per gram of aldehyde) and concentrated hydrochloric acid (approx. 3 mL per gram of aldehyde).

-

Isolation: A solid precipitate of this compound will form. Stir the slurry for 30 minutes to ensure complete precipitation.

-

Purification: Collect the solid product by vacuum filtration and wash the filter cake thoroughly with cold water to remove residual pyridine hydrochloride. Dry the product under vacuum. If necessary, further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Physicochemical Properties

| Property | Value / Description | Source |

| Molecular Formula | C₁₀H₆F₄O₂ | - |

| Molecular Weight | 234.15 g/mol | [11] |

| CAS Number | 231291-18-2 | [11] |

| Appearance | Expected to be a white to off-white solid | - |

| Melting Point | Not specified. Analog: 2-(Trifluoromethyl)cinnamic acid: 205-207 °C | [4] |

| Analog: 3-(Trifluoromethyl)cinnamic acid: 135-137 °C | ||

| Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol, DMSO, and THF. | - |

Expected Spectral Characteristics

-

¹H NMR: The spectrum would show characteristic signals for the aromatic protons, with coupling patterns influenced by both the fluorine and trifluoromethyl substituents. The vinylic protons would appear as doublets with a large coupling constant (J ≈ 16 Hz), indicative of the trans configuration.[12] A broad singlet for the carboxylic acid proton would be observed far downfield (>12 ppm in DMSO-d₆).[13]

-

¹³C NMR: The spectrum would display distinct signals for the carbonyl carbon (~167 ppm), the carbons of the double bond, and the aromatic carbons. The carbon atoms bonded to fluorine and the trifluoromethyl group would show characteristic C-F couplings.[12]

-

¹⁹F NMR: A spectrum would show two distinct resonances: one for the single fluorine atom on the aromatic ring and another for the trifluoromethyl group.

-

IR Spectroscopy: Key absorption bands would include a broad O-H stretch for the carboxylic acid (2500-3300 cm⁻¹), a sharp C=O stretch (~1700 cm⁻¹), a C=C stretch (~1630 cm⁻¹), and strong C-F stretching bands (1100-1350 cm⁻¹).

Applications and Scientific Significance

The primary value of this compound lies in its role as a versatile intermediate in the synthesis of high-value molecules, particularly in the pharmaceutical industry.

Role in Drug Discovery

The trifluoromethyl group is a "bioisostere" of a methyl group but with vastly different electronic properties. Its inclusion in a drug candidate can:

-

Increase Metabolic Stability: The C-F bond is exceptionally strong, making the CF₃ group resistant to oxidative metabolism by cytochrome P450 enzymes, which can increase the drug's half-life.[14]

-

Enhance Lipophilicity: The CF₃ group is highly lipophilic, which can improve a molecule's ability to cross cell membranes and enhance its binding to hydrophobic pockets in target proteins.[1][2]

-

Modulate Acidity/Basicity: As a strong electron-withdrawing group, it can significantly alter the pKa of nearby functional groups, affecting ionization state and receptor interactions.[3]

This compound serves as a scaffold for creating more complex molecules, including potential anti-inflammatory, antimicrobial, and anticancer agents.[4]

Structure-Property-Application Relationship

Caption: Relationship between the structure, properties, and applications of the title compound.

Conclusion

This compound is a strategically important chemical building block. Its synthesis is readily achievable through well-established methods like the Knoevenagel-Doebner condensation. The presence of both a fluoro and a trifluoromethyl group on the cinnamic acid scaffold provides a powerful combination of properties that are highly sought after in modern drug design and materials science. This guide has outlined the core knowledge required for its synthesis and provided insights into the chemical rationale that underscores its value to the scientific community.

References

-

Wikipedia. 2,4,5-Trihydroxycinnamic acid. [Link]

-

MySkinRecipes. 2-(Trifluoromethyl)cinnamic acid. [Link]

-

1PlusChem LLC. 2-Chloro-5-(trifluoromethyl)cinnamic acid. [Link]

-

Organic Chemistry Portal. Knoevenagel Condensation Doebner Modification. [Link]

-

Royal Society of Chemistry. Supplementary Information for Green Chemistry. [Link]

-

Mehta, et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC. [Link]

- Google Patents. The preparation method of m-trifluoromethyl cinnamic acid.

-

INDOFINE Chemical Company, Inc. 5-FLUORO-2-(TRIFLUOROMETHYL)CINNAMIC ACID. [Link]

-

ResearchGate. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]

-

ACS Publications. Mechanism of the Organocatalyzed Decarboxylative Knoevenagel−Doebner Reaction. A Theoretical Study. [Link]

-

ResearchGate. A Novel Approach in Cinnamic Acid Synthesis: Direct Synthesis of Cinnamic Acids from Aromatic Aldehydes and Aliphatic Carboxylic Acids in the Presence of Boron Tribromide. [Link]

-

MDPI. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. [Link]

-

Wikipedia. Knoevenagel condensation. [Link]

-

Chemistry Research Journal. Synthesis of Cinnamic Derivatives using Pyridine and Piperidine via Simple Knoevenagel Condensation Reaction. [Link]

-

PubChem. 2-Bromo-5-(trifluoromethyl)benzaldehyde. [Link]

-

National Institutes of Health. Direct Synthesis of Cinnamic Acids from Aromatic Aldehydes and Aliphatic Carboxylic Acids in the Presence of Boron Tribromide. [Link]

-

Wechem. Design and biological activity of trifluoromethyl containing drugs. [Link]

-

Hovione. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]

-

Juniper Publishers. Use of Piperidine and Pyrrolidine in Knoevenagel Condensation. [Link]

-

Organic Syntheses. PREPARATION OF 4-(TRIFLUOROMETHYL)ANDROST-4-ENE-3,17-DIONE. [Link]

-

PubChem. 2-Chloro-5-fluoro-3-(trifluoromethyl)-benzaldehyde. [Link]

Sources

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design and biological activity of trifluoromethyl containing drugs - Wechem [m.wechemglobal.com]

- 3. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 4. 2-(Trifluoromethyl)cinnamic acid [myskinrecipes.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Knoevenagel Condensation [organic-chemistry.org]

- 7. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. chemrj.org [chemrj.org]

- 10. CN106748695A - The preparation method of m-trifluoromethyl cinnamic acid - Google Patents [patents.google.com]

- 11. 5-FLUORO-2-(TRIFLUOROMETHYL)CINNAMIC ACID | 231291-18-2 | INDOFINE Chemical Company [indofinechemical.com]

- 12. rsc.org [rsc.org]

- 13. 4-(Trifluoromethyl)cinnamic acid(16642-92-5) 1H NMR spectrum [chemicalbook.com]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2-Fluoro-5-(trifluoromethyl)cinnamic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Molecule of Interest in Modern Medicinal Chemistry

In the landscape of contemporary drug discovery and materials science, the strategic incorporation of fluorine atoms into organic scaffolds has emerged as a paramount tool for fine-tuning molecular properties. The unique electronic nature of fluorine can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. This guide delves into the technical intricacies of a particularly compelling building block: 2-Fluoro-5-(trifluoromethyl)cinnamic acid (CAS Number: 247113-91-3 ).

This document serves as a comprehensive resource for researchers, providing critical information on its chemical identity, synthesis, and potential applications. While publicly available data specifically for the 2-Fluoro-5-(trifluoromethyl) isomer is limited, this guide will leverage established principles of organic chemistry and data from closely related fluorinated cinnamic acid analogues to provide robust theoretical and practical insights. We will explore established synthetic routes for cinnamic acids, propose detailed experimental protocols, and discuss the anticipated impact of its unique substitution pattern on its chemical and biological behavior.

Physicochemical Properties and Structural Elucidation

The defining features of this compound are the presence of a fluoro group at the 2-position and a trifluoromethyl group at the 5-position of the phenyl ring. This substitution pattern is anticipated to significantly modulate the electronic and steric properties of the cinnamic acid core.

| Property | Anticipated Value/Characteristic | Rationale |

| CAS Number | 247113-91-3 | |

| Molecular Formula | C₁₀H₆F₄O₂ | |

| Molecular Weight | 234.15 g/mol | |

| Appearance | White to off-white solid | Typical for crystalline organic acids. |

| Melting Point | Expected to be elevated | Fluorination often increases melting points due to altered crystal packing forces. For comparison, 3-(Trifluoromethyl)cinnamic acid has a melting point of 135-137 °C. |

| Solubility | Likely soluble in organic solvents (e.g., DMSO, DMF, methanol, ethyl acetate); sparingly soluble in water. | The trifluoromethyl group increases lipophilicity, while the carboxylic acid provides some polarity. |

| pKa | Expected to be lower than cinnamic acid (pKa ≈ 4.4) | The electron-withdrawing nature of both the fluoro and trifluoromethyl groups will increase the acidity of the carboxylic acid. |

Spectroscopic Characterization (Predicted)

-

¹H NMR: The spectrum would show characteristic signals for the vinyl protons of the cinnamic acid backbone, with their coupling constant indicating the trans or cis configuration. The aromatic region would display a complex splitting pattern due to the fluorine and trifluoromethyl substituents.

-

¹³C NMR: The carbonyl carbon of the carboxylic acid would appear downfield. The aromatic carbons would show characteristic shifts and C-F couplings.

-

¹⁹F NMR: Two distinct signals would be expected: one for the single fluorine atom and another for the trifluoromethyl group.

-

Infrared (IR) Spectroscopy: Key vibrational bands would include a broad O-H stretch for the carboxylic acid, a sharp C=O stretch, C=C stretching from the alkene and aromatic ring, and C-F stretching vibrations.[1]

-

Mass Spectrometry: The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns, including the loss of CO₂ and fragments related to the fluorinated phenyl ring. The mass spectra of fluorocarbons are often distinct from their hydrocarbon counterparts.[2]

Synthesis of this compound: A Practical Guide

The synthesis of substituted cinnamic acids is a well-established area of organic chemistry. Several named reactions can be adapted for the preparation of this compound, with the choice of method often depending on the availability of starting materials and desired scale. The logical starting material for these syntheses is 2-Fluoro-5-(trifluoromethyl)benzaldehyde.

Synthetic Pathways Overview

Caption: Key synthetic strategies for this compound.

Detailed Experimental Protocol: Knoevenagel-Doebner Condensation

This method is often preferred for its milder reaction conditions and generally good yields.[3][4][5][6]

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-Fluoro-5-(trifluoromethyl)benzaldehyde (1 equivalent) and malonic acid (1.1 equivalents) in a suitable solvent such as pyridine.

-

Catalyst Addition: Add a catalytic amount of a base, such as piperidine (0.1 equivalents).

-

Reaction: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within a few hours.

-

Work-up: After cooling to room temperature, pour the reaction mixture into a beaker containing ice and concentrated hydrochloric acid to precipitate the product.

-

Purification: Collect the crude product by vacuum filtration, wash with cold water, and dry. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Alternative Synthetic Routes:

-

Perkin Reaction: This classic method involves the condensation of an aromatic aldehyde with an acid anhydride in the presence of an alkali salt of the acid.[7][8][9][10][11] For the synthesis of the target molecule, 2-Fluoro-5-(trifluoromethyl)benzaldehyde would be reacted with acetic anhydride and sodium acetate at elevated temperatures.

-

Heck Reaction: This palladium-catalyzed cross-coupling reaction provides a powerful method for C-C bond formation.[12][13][14][15] In this approach, a 2-Fluoro-5-(trifluoromethyl)aryl halide would be coupled with acrylic acid in the presence of a palladium catalyst and a base.

Potential Applications in Drug Discovery and Materials Science

The unique combination of a fluoro and a trifluoromethyl group on the cinnamic acid scaffold makes this compound a highly attractive building block for various applications.

Rationale for Use in Medicinal Chemistry

The incorporation of trifluoromethyl groups is a well-established strategy in drug design to enhance metabolic stability, lipophilicity, and bioavailability.[16][17][18][19] The strong electron-withdrawing nature of the trifluoromethyl group can also influence the binding of a molecule to its biological target.[19] Cinnamic acid derivatives themselves are known to possess a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[20][21]

Potential Biological Targets and Therapeutic Areas:

-

Anticancer Agents: Cinnamic acid derivatives have been shown to induce apoptosis and inhibit key signaling pathways in cancer cells.[22] The presence of the trifluoromethyl group could enhance the potency of these effects.

-

Antimicrobial Agents: The cinnamic acid scaffold is a known pharmacophore for antimicrobial activity.[20][21] Fluorination can further enhance the antimicrobial properties of organic molecules.

-

Neurological Disorders: Certain cinnamic acid derivatives have shown potential in the treatment of neurological disorders.[22]

Workflow for Biological Activity Screening

Caption: A generalized workflow for evaluating the biological activity of the target compound.

MTT Assay for Cytotoxicity:

-

Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound.

-

Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate to allow the formation of formazan crystals.

-

Solubilization: Solubilize the formazan crystals with a suitable solvent.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength to determine cell viability. The IC₅₀ value (the concentration that inhibits 50% of cell growth) can then be calculated.

Applications in Materials Science

Cinnamic acid and its derivatives are valuable monomers for the synthesis of polymers with applications in photoresists, non-linear optical materials, and other advanced technologies. The introduction of fluorine can enhance the thermal stability, chemical resistance, and optical properties of these materials.

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. Based on data for similar compounds, it may cause skin and eye irritation.[23][24]

Conclusion

This compound represents a promising and versatile building block for the development of novel pharmaceuticals and advanced materials. Its unique substitution pattern is poised to confer advantageous physicochemical and biological properties. This guide provides a foundational understanding of its synthesis, characterization, and potential applications, serving as a valuable resource for researchers embarking on studies involving this intriguing molecule. Further experimental investigation is warranted to fully elucidate its properties and unlock its full potential.

References

-

Wikipedia. (2023, December 19). Perkin reaction. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Cinnamic Acid Derivatives via Heck Reaction in an Aqueous- Biphasic Catalytic System with Easy Catalyst-Product Separation. Retrieved from [Link]

-

Gimeno, A., et al. (2025, July 18). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC - PubMed Central. Retrieved from [Link]

-

OpenBU. (n.d.). The Doebner modification of the Knoevenagel reaction. Retrieved from [Link]

-

Longdom Publishing. (n.d.). A Concise Introduction of Perkin Reaction. Retrieved from [Link]

-

PubChem. (n.d.). 2-Fluorocinnamic acid. Retrieved from [Link]

-

ResearchGate. (2025, August 9). Spectroscopic analysis of cinnamic acid using quantum chemical calculations. Retrieved from [Link]

-

Wechem. (2025, May 29). Design and biological activity of trifluoromethyl containing drugs. Retrieved from [Link]

-

ResearchGate. (n.d.). Scheme I. Knoevenagel condensation-Doebner modification to prepare cinnamic acids 2a-e. Retrieved from [Link]

-

J&K Scientific LLC. (2021, June 1). Perkin Reaction. Retrieved from [Link]

-

MDPI. (n.d.). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Retrieved from [Link]

-

MDPI. (n.d.). Cinnamic Acid Derivatives and Their Biological Efficacy. Retrieved from [Link]

-

MDPI. (2022, February 15). Synthesis and Biological Evaluation of Novel Cinnamic Acid-Based Antimicrobials. Retrieved from [Link]

-

ResearchGate. (2025, July 1). (PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Tetrabutylammoniumbromide mediated Knoevenagel condensation in water: synthesis of cinnamic acids. Retrieved from [Link]

-

SciSpace. (n.d.). synthesis of cinnamic acid based on perkin reaction using sonochemical method and its potential. Retrieved from [Link]

-

NIST. (n.d.). Mass spectra of fluorocarbons. Retrieved from [Link]

-

Chemical Communications (RSC Publishing). (n.d.). Trifluoromethyl nitrogen heterocycles: synthetic aspects and potential biological targets. Retrieved from [Link]

-

ChemIQSoc. (n.d.). Preparation of cinnamic acid (Perkin condensation). Retrieved from [Link]

-

PubChem. (n.d.). 4-Fluorocinnamic acid. Retrieved from [Link]

-

PMC - NIH. (2018, September 1). Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. Retrieved from [Link]

-

Frontiers. (2018, September 18). Microwave-Assisted Knoevenagel-Doebner Reaction: An Efficient Method for Naturally Occurring Phenolic Acids Synthesis. Retrieved from [Link]

-

PMC - PubMed Central. (n.d.). Cinnamic Acid Derivatives and Their Biological Efficacy. Retrieved from [Link]

-

Doc Brown's Advanced Organic Chemistry. (n.d.). 1H & 13C NMR spectra IR infrared spectrum of cinnamic acid. Retrieved from [Link]

-

YouTube. (2021, March 20). Heck Reaction | Named Reactions | Organic Chemistry Lessons. Retrieved from [Link]

-

bepls. (n.d.). Green Synthesis Approach of Cinnamic Acid by Knoevenagel Condensation and It's Antibacterial Activity. Retrieved from [Link]

-

JOCPR. (n.d.). Synthesis of certain cinnamic acid derivatives through heck coupling reaction and evaluation of their antioxidant activities | Abstract. Retrieved from [Link]

-

PubMed Central. (n.d.). Research progress in the biological activities of 3,4,5-trimethoxycinnamic acid (TMCA) derivatives. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Cinnamic acid, phenyl ester. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, June 30). Heck Reaction. Retrieved from [Link]

Sources

- 1. 1H & 13C NMR spectra IR infrared spectrum of cinnamic acid 3-phenylprop-2-en-oic acid, cinnamic acid C9H8O2, C6H5-CH=CH-COOH prominent wavenumbers cm-1 detecting alkene carbonyl hydroxy hydroxyl functional groups present finger print for identification of cinnamic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 2. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 3. DSpace [open.bu.edu]

- 4. researchgate.net [researchgate.net]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. bepls.com [bepls.com]

- 7. Perkin reaction - Wikipedia [en.wikipedia.org]

- 8. longdom.org [longdom.org]

- 9. jk-sci.com [jk-sci.com]

- 10. scispace.com [scispace.com]

- 11. fchpt.stuba.sk [fchpt.stuba.sk]

- 12. researchgate.net [researchgate.net]

- 13. Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium - PMC [pmc.ncbi.nlm.nih.gov]

- 14. youtube.com [youtube.com]

- 15. jocpr.com [jocpr.com]

- 16. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Design and biological activity of trifluoromethyl containing drugs - Wechem [m.wechemglobal.com]

- 18. mdpi.com [mdpi.com]

- 19. researchgate.net [researchgate.net]

- 20. mdpi.com [mdpi.com]

- 21. Cinnamic Acid Derivatives and Their Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Research progress in the biological activities of 3,4,5-trimethoxycinnamic acid (TMCA) derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 23. 2-Fluorocinnamic acid | C9H7FO2 | CID 735833 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 24. 4-Fluorocinnamic acid | C9H7FO2 | CID 1530234 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of 2-Fluoro-5-(trifluoromethyl)cinnamic acid

Foreword for the Modern Researcher

In the landscape of contemporary drug discovery and materials science, the precise structural elucidation of novel molecular entities is paramount. 2-Fluoro-5-(trifluoromethyl)cinnamic acid stands as a compound of significant interest, embodying a substitution pattern on the cinnamic acid scaffold that is frequently explored for modulating pharmacokinetic and pharmacodynamic properties. While this molecule is commercially available, a comprehensive, publicly accessible repository of its experimental spectroscopic data is notably absent.

This guide, therefore, adopts a predictive and pedagogical approach. As Senior Application Scientists, we often encounter scenarios where we must anticipate the spectral characteristics of a novel compound before its synthesis or analysis. This document serves as an in-depth technical guide to the expected spectroscopic signature of this compound. By leveraging foundational spectroscopic principles and drawing upon empirical data from structurally analogous compounds, we will construct a robust, predictive analysis of its ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data. This exercise not only provides a valuable reference for researchers working with this specific molecule but also illustrates a critical thought process in chemical characterization.

Molecular Structure and Key Features

The foundational step in any spectroscopic analysis is a thorough understanding of the molecule's structure.

Foreword: The Strategic Imperative of Fluorination in Cinnamic Acid Scaffolds

An In-Depth Technical Guide to the Biological Activity of Fluorinated Cinnamic Acids

In the landscape of modern medicinal chemistry, the cinnamic acid scaffold represents a privileged structure—a versatile and biologically active framework derived from natural sources.[1][2] These compounds, characterized by a phenyl ring attached to an acrylic acid moiety, exhibit a wide spectrum of pharmacological effects, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective properties.[1][3] However, the journey from a promising natural product to a clinically effective therapeutic is often fraught with challenges related to potency, selectivity, and metabolic stability.

This is where the strategic incorporation of fluorine comes into play. Fluorine, despite its simple atomic structure, is a powerhouse of modulation in drug design.[4][5] Its high electronegativity, small van der Waals radius, and the exceptional strength of the carbon-fluorine bond can profoundly alter the physicochemical properties of a parent molecule.[6][7] This guide provides an in-depth exploration of how this "small magic bullet" transforms the biological profile of cinnamic acids, offering researchers and drug development professionals a technical overview of their synthesis, multifaceted activities, structure-activity relationships (SAR), and the experimental protocols used for their evaluation.

The "Fluorine Factor": Rationale for Modifying Cinnamic Acids

The decision to introduce fluorine into a drug candidate is a deliberate one, aimed at leveraging its unique chemical characteristics to overcome specific pharmacological hurdles.

-

Modulation of Electronic Properties and Acidity: The high electronegativity of fluorine acts as a strong electron-withdrawing group. When placed on the phenyl ring of cinnamic acid, it can significantly lower the pKa of the carboxylic acid group, influencing its ionization state at physiological pH. This, in turn, affects solubility, membrane permeability, and interactions with biological targets.

-

Enhanced Metabolic Stability: The C-F bond is one of the strongest covalent bonds in organic chemistry. Replacing a metabolically labile C-H bond with a C-F bond can block sites of oxidative metabolism by cytochrome P450 enzymes, thereby increasing the compound's half-life and bioavailability.[4][5]

-

Increased Lipophilicity and Binding Affinity: Fluorine substitution often increases the lipophilicity of a molecule, which can enhance its ability to cross cellular membranes. Furthermore, the polarized C-F bond can engage in favorable electrostatic and dipole-dipole interactions with enzyme active sites, potentially increasing binding affinity and potency. In some cases, fluorinated amino acids have been shown to stabilize protein structures.[8]

-

Conformational Control: The introduction of a fluorine atom can induce specific conformational preferences in a molecule, locking it into a bioactive conformation that is more favorable for target binding.

Synthesis of Fluorinated Cinnamic Acid Derivatives

The preparation of these specialized molecules typically involves established organic synthesis reactions. A common and reliable method is the Knoevenagel condensation, where a fluorinated benzaldehyde is reacted with malonic acid or its derivatives. Another approach is the Perkin reaction. For derivatives like amides or esters, standard coupling reactions are employed after the acid is synthesized.

Below is a generalized workflow for the synthesis and characterization of these compounds.

Caption: General workflow for synthesis and verification of fluorinated cinnamic acids.

Anticancer Activity: A Prominent Therapeutic Avenue

Cinnamic acid derivatives have long been investigated for their anticancer properties, and fluorination has emerged as a key strategy to enhance this activity.[1][6]

Mechanism of Action: EGFR Inhibition and Apoptosis Induction

Many cinnamide derivatives function as inhibitors of key signaling proteins involved in cancer progression, such as Epidermal Growth Factor Receptor (EGFR).[6] EGFR is a tyrosine kinase that, when overactivated, promotes uncontrolled cell proliferation and survival. Fluorinated cinnamides can act as potent EGFR inhibitors.[6] By blocking the ATP-binding site of the kinase domain, these compounds shut down downstream signaling pathways, leading to cell cycle arrest and the induction of apoptosis (programmed cell death).

Caption: Inhibition of the EGFR pathway by fluorinated cinnamide derivatives.

Structure-Activity Relationship (SAR)

Studies have shown that the position of the fluorine atom on the phenyl ring is critical. A 4-fluoro (para) substituent is frequently associated with potent EGFR-TK inhibitory activity and pronounced cytotoxicity against various cancer cell lines.[6] This is likely due to favorable interactions within the enzyme's active site.

Quantitative Data: In Vitro Cytotoxicity

The efficacy of these compounds is typically quantified by their half-maximal inhibitory concentration (IC₅₀) value, which represents the concentration of the drug required to inhibit the growth of 50% of a cancer cell population.

| Compound ID | Cancer Cell Line | Target/Activity | IC₅₀ (µM) | Reference |

| Compound 6 (p-fluorocinnamide derivative) | HepG2 (Liver Cancer) | Antiproliferative | 4.23 | [6] |

| Staurosporine (Control) | HepG2 (Liver Cancer) | Antiproliferative | 5.59 | [6] |

| Compound 17 (4-fluoro derivative) | M. tuberculosis H37Ra | Anti-tubercular | 0.36 µg/mL | [1] |

| Cinnamic Acid (Parent) | M. tuberculosis H37Ra | Anti-tubercular | 0.06 µg/mL | [1] |

Note: The data for Compound 17 shows that while fluorination can enhance activity in some scaffolds, the overall molecular structure determines the final potency, as cinnamic acid itself was more potent in this specific assay.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a cornerstone for assessing the cytotoxic effects of new compounds. Its principle lies in the conversion of the yellow, water-soluble MTT into purple, insoluble formazan crystals by mitochondrial dehydrogenases in living, metabolically active cells. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

-

Cell Culture & Seeding:

-

Culture the target cancer cell line (e.g., HepG2) in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a humidified 5% CO₂ incubator.

-

Harvest cells using trypsin-EDTA and perform a cell count using a hemocytometer.

-

Seed the cells into a 96-well microplate at a density of 5,000-10,000 cells per well in 100 µL of media. Allow cells to adhere overnight.

-

-

Compound Treatment:

-

Prepare a stock solution of the fluorinated cinnamic acid derivative in DMSO.

-

Perform serial dilutions of the stock solution in culture media to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM).

-

Remove the old media from the wells and add 100 µL of the media containing the test compound concentrations. Include wells with vehicle control (DMSO) and untreated cells.

-

Incubate the plate for a specified duration (e.g., 48 hours).[6]

-

-

MTT Addition & Incubation:

-

Prepare a 5 mg/mL stock solution of MTT in sterile PBS.

-

Add 10 µL of the MTT stock solution to each well.

-

Incubate the plate for 3-4 hours at 37°C, allowing formazan crystals to form.

-

-

Solubilization & Measurement:

-

Carefully remove the media from each well.

-

Add 100 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.

-

Gently shake the plate for 10-15 minutes to ensure complete dissolution.

-

-

Data Analysis:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the untreated control.

-

Plot the percentage viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

-

Antimicrobial and Antifungal Activity

The rise of antimicrobial resistance necessitates the development of new therapeutic agents. Cinnamic acid and its derivatives have shown promise in this area, and fluorination can modulate this activity.[1][9]

Mechanism of Action

The primary mechanism of antimicrobial action for many cinnamic acid derivatives involves the disruption of the bacterial cell membrane.[10] This leads to increased permeability, leakage of essential intracellular components, and ultimately, cell death. Some derivatives also interfere with key cellular processes like ATPase activity and biofilm formation.[3][11]

Structure-Activity Relationship (SAR)

The antimicrobial efficacy is highly dependent on the nature and position of the substituents.

-

Electron-withdrawing groups , such as fluorine or nitro groups, on the phenyl ring have been shown to improve antibacterial activity.[1]

-

A 4-fluoro (para) substitution on the phenyl ring was found to be particularly favorable for anti-tuberculosis activity in one series of compounds.[1]

-

However, the overall structure is key. In the same study, a compound with a trifluoromethyl group (compound 24) showed poor activity, indicating that the specific nature of the fluorine substituent matters.[1]

Sources

- 1. Cinnamic Acid Derivatives and Their Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Pharmacological Potential of Cinnamic Acid and Derivatives: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ikprress.org [ikprress.org]

- 5. pharmacyjournal.org [pharmacyjournal.org]

- 6. Design, Synthesis, and Biological Evaluation of Newly Synthesized Cinnamide-Fluorinated Containing Compounds as Bioactive Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. mdpi.com [mdpi.com]

The Strategic Incorporation of Fluorine in Cinnamic Acid Scaffolds: A Technical Guide for Drug Discovery

Abstract

Cinnamic acid and its derivatives, a class of naturally occurring phenolic compounds, have long been a focal point in medicinal chemistry due to their broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] The core structure of cinnamic acid, featuring a phenyl ring, an alkene bridge, and a carboxylic acid group, presents multiple sites for chemical modification to enhance therapeutic efficacy.[2] This technical guide provides an in-depth exploration of the role of fluorine as a strategic substituent in the medicinal chemistry of cinnamic acids. We will delve into the profound impact of fluorination on the physicochemical properties, pharmacokinetic profiles, and pharmacodynamic interactions of these derivatives. This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights, detailed experimental protocols, and a comprehensive analysis of structure-activity relationships (SAR) to facilitate the rational design of next-generation therapeutic agents based on the fluorinated cinnamic acid scaffold.

The Rationale for Fluorination in Cinnamic Acid Drug Design

The introduction of fluorine into bioactive molecules is a well-established strategy in modern drug discovery, with approximately 20% of all pharmaceuticals containing at least one fluorine atom. This is due to fluorine's unique and powerful effects on a molecule's properties. When applied to the cinnamic acid scaffold, fluorination can address several key challenges in drug development.

1.1. Modulation of Physicochemical Properties:

The high electronegativity of fluorine significantly alters the electronic properties of the cinnamic acid molecule.[3] This can influence the acidity (pKa) of the carboxylic acid group and the electron density of the aromatic ring, which in turn affects solubility, membrane permeability, and binding interactions with biological targets. For instance, the strategic placement of a fluorine atom can modulate the lipophilicity of the molecule, a critical parameter for its absorption, distribution, metabolism, and excretion (ADME) profile.[4]

1.2. Enhancement of Metabolic Stability:

A major hurdle in drug development is rapid metabolic degradation. The carbon-fluorine bond is exceptionally strong and not easily cleaved by metabolic enzymes. By replacing a metabolically labile C-H bond with a C-F bond, the metabolic stability of a cinnamic acid derivative can be significantly enhanced, leading to a longer in vivo half-life and improved bioavailability.[4]

1.3. Improved Pharmacodynamic Interactions:

Fluorine can participate in various non-covalent interactions, including hydrogen bonds and dipole-dipole interactions, which can enhance the binding affinity of a fluorinated cinnamic acid derivative to its target protein. Furthermore, the introduction of a fluorine atom can induce conformational changes in the molecule, locking it into a more bioactive conformation for optimal target engagement.

Synthesis of Fluorinated Cinnamic Acid Derivatives: Protocols and Causality

Several classical organic reactions can be employed for the synthesis of fluorinated cinnamic acid derivatives. The choice of method depends on the desired substitution pattern and the availability of starting materials.

2.1. Perkin Reaction

The Perkin reaction is a widely used method for the synthesis of cinnamic acids, involving the condensation of an aromatic aldehyde with an acid anhydride in the presence of an alkali salt of the acid.[1]

-

Experimental Protocol: Synthesis of 4-Fluorocinnamic Acid

-

In a round-bottomed flask, combine 4-fluorobenzaldehyde (0.05 mol), acetic anhydride (0.073 mol), and anhydrous sodium acetate (0.03 mol).[5]

-

Fit the flask with an air condenser and heat the mixture in an oil bath at 170-190°C with constant stirring for 3-5 hours.[6]

-

After the reaction is complete, pour the hot reaction mixture into a beaker containing 100 mL of water.

-

Boil the mixture for 15 minutes to hydrolyze the excess acetic anhydride.

-

Add a solution of sodium carbonate with stirring until the solution is alkaline to litmus paper.

-

Filter the hot solution to remove any insoluble impurities.

-

Cool the filtrate and acidify with dilute hydrochloric acid until the precipitation of 4-fluorocinnamic acid is complete.

-

Collect the white crystalline product by vacuum filtration, wash with cold water, and recrystallize from an appropriate solvent (e.g., ethanol/water) to afford pure 4-fluorocinnamic acid.

-

-

Causality of Experimental Choices: The high temperature is necessary to drive the condensation reaction. Sodium acetate acts as a base to deprotonate the acetic anhydride, forming a reactive enolate. The final acidification step is crucial for protonating the carboxylate to yield the desired cinnamic acid.

2.2. Knoevenagel Condensation

The Knoevenagel condensation is another versatile method that involves the reaction of an aldehyde or ketone with an active methylene compound, such as malonic acid, in the presence of a basic catalyst.

-

Experimental Protocol: Synthesis of 3-Fluorocinnamic Acid

-

In a round-bottomed flask equipped with a reflux condenser, dissolve 3-fluorobenzaldehyde (10 mmol) and malonic acid (12 mmol) in 20 mL of pyridine.

-

Add a catalytic amount of piperidine (2-3 drops).

-

Heat the reaction mixture at reflux for 4-6 hours.

-

After cooling, pour the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid (10 mL).

-

The precipitated solid is collected by filtration, washed thoroughly with water, and dried.

-

Recrystallize the crude product from ethanol to obtain pure 3-fluorocinnamic acid.

-

-

Causality of Experimental Choices: Pyridine serves as both the solvent and the base, while piperidine is a more potent basic catalyst that facilitates the formation of the carbanion from malonic acid. The acidic workup is necessary to precipitate the final product.

2.3. Heck Reaction

The Heck reaction is a powerful palladium-catalyzed cross-coupling reaction that can be used to form the α,β-unsaturated system of cinnamic acids from an aryl halide and an alkene.[1]

-

Experimental Protocol: Synthesis of 2-Fluorocinnamic Acid

-

To a degassed solution of 2-fluoroiodobenzene (5 mmol), acrylic acid (6 mmol), and triethylamine (10 mmol) in 20 mL of dimethylformamide (DMF), add palladium(II) acetate (2 mol%) and triphenylphosphine (4 mol%).

-

Heat the reaction mixture under a nitrogen atmosphere at 100°C for 8-12 hours.

-

After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate (3 x 20 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel to afford 2-fluorocinnamic acid.

-

-

Causality of Experimental Choices: The palladium catalyst is essential for the catalytic cycle of the Heck reaction. Triethylamine acts as a base to neutralize the hydrohalic acid formed during the reaction. A nitrogen atmosphere is used to prevent the oxidation of the palladium catalyst.

Diagram: Synthetic Pathways to Fluorinated Cinnamic Acids

Caption: Structure-Activity Relationship (SAR) of fluorinated cinnamic acids.

Experimental Workflows for Biological Evaluation

To assess the therapeutic potential of newly synthesized fluorinated cinnamic acid derivatives, a series of robust and validated in vitro assays are essential.

4.1. Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.

-

Experimental Protocol:

-

Cell Seeding: Plate cancer cells (e.g., HepG2, HCT-116) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment. [7] 2. Compound Treatment: Treat the cells with various concentrations of the fluorinated cinnamic acid derivatives (typically ranging from 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C. [8] 4. Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

-

4.2. Antimicrobial Activity: Broth Microdilution Method

The broth microdilution method is a standard technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

-

Experimental Protocol:

-

Compound Preparation: Prepare a series of twofold dilutions of the fluorinated cinnamic acid derivatives in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Candida albicans) to a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Inoculation: Add the microbial inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or 24-48 hours for fungi.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

-

4.3. Anti-inflammatory Activity: Nitric Oxide (NO) Production Assay

This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

-

Experimental Protocol:

-

Cell Culture: Culture RAW 264.7 macrophage cells in a 96-well plate.

-

Compound Treatment: Pre-treat the cells with various concentrations of the fluorinated cinnamic acid derivatives for 1 hour.

-

LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.

-

Griess Assay: Measure the nitrite concentration in the culture supernatant using the Griess reagent. The absorbance at 540 nm is proportional to the amount of nitrite.

-

Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control.

-

Diagram: Experimental Workflow for Biological Evaluation

Caption: A typical experimental workflow for evaluating fluorinated cinnamic acid derivatives.

Conclusion and Future Directions

The strategic incorporation of fluorine into the cinnamic acid scaffold is a highly effective approach for the development of novel therapeutic agents with enhanced potency, selectivity, and pharmacokinetic properties. This guide has provided a comprehensive overview of the rationale, synthesis, and biological evaluation of fluorinated cinnamic acid derivatives. The detailed protocols and analysis of structure-activity relationships offer a solid foundation for researchers to design and develop next-generation drugs for a wide range of diseases.

Future research in this area should focus on:

-

Expanding the chemical space: The synthesis and evaluation of a broader range of fluorinated cinnamic acid derivatives with diverse substitution patterns.

-

Elucidating mechanisms of action: In-depth studies to identify the specific molecular targets and signaling pathways modulated by these compounds.

-

In vivo studies: Preclinical animal studies to evaluate the efficacy, safety, and pharmacokinetic profiles of the most promising candidates.

-

Synergistic combination studies: Investigating the potential of fluorinated cinnamic acid derivatives to enhance the efficacy of existing drugs.

By leveraging the unique properties of fluorine, the full therapeutic potential of the cinnamic acid scaffold can be unlocked, leading to the discovery of novel and effective treatments for a multitude of human diseases.

References

-

An In Vitro Antimicrobial, Anticancer and Antioxidant Activity of N–[(2–Arylmethylthio)phenylsulfonyl]cinnamamide Derivatives. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]

-

Novel hydroxycinnamamide from morpholine and pyrrolidine: Synthesis, characterization, docking study, and anticancer activity against. (2021, January 5). US National Library of Medicine. Retrieved January 23, 2026, from [Link]

-

Synthesis, applications and Structure-Activity Relationship (SAR) of cinnamic acid derivatives: a review. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

-

QSAR and Molecular Docking Studies on a Series of Cinnamic Acid Analogues as Epidermal Growth Factor Receptor (EGFR) Inhibitors. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

-

Cinnamic Acid Derivatives and Their Biological Efficacy. (n.d.). PubMed Central. Retrieved January 23, 2026, from [Link]

-

Design, synthesis and anticancer activity of fluorocyclopentenyl-purines and - pyrimidines. (n.d.). PubMed. Retrieved January 23, 2026, from [Link]

-

On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. (2026, January 6). ChemRxiv. Retrieved January 23, 2026, from [Link]

-

QSAR and Molecular Docking Studies on a Series of Cinnamic Acid Analogues as Epidermal Growth Factor Receptor (EGFR) Inhibitors. (2017, March 9). Al-Quds University. Retrieved January 23, 2026, from [Link]

-

Design, Synthesis, and Biological Evaluation of Newly Synthesized Cinnamide-Fluorinated Containing Compounds as Bioactive Anticancer Agents. (2024, April 10). PubMed Central. Retrieved January 23, 2026, from [Link]

-

(PDF) Synthesis, Characterization and evaluation of Anti-inflammatory and Antimicrobial Properties of some Cinnamic Acid Derivatives. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

-

Design, Synthesis and Anticancer Evaluation of Substituted Cinnamic Acid Bearing 2-Quinolone Hybrid Derivatives. (2021, August 4). MDPI. Retrieved January 23, 2026, from [Link]

-

On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective | Request PDF. (2026, January 8). ResearchGate. Retrieved January 23, 2026, from [Link]

-

Cinnamic acid derivatives as potential matrix metalloproteinase-9 inhibitors: molecular docking and dynamics simulations. (2023, March 31). PubMed Central. Retrieved January 23, 2026, from [Link]

-

Synthesis and Anti-Inflammatory Activity of 1-Methylhydantoin Cinnamoyl Imides. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]

-

Oral Pharmacokinetics of Hydroxycinnamic Acids: An Updated Review. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]

-

Synthetic Cinnamides and Cinnamates: Antimicrobial Activity, Mechanism of Action, and In Silico Study. (n.d.). PubMed Central. Retrieved January 23, 2026, from [Link]

-

Research Article Anti-Inflammatory and Antimicrobial Activities of Compounds Isolated from Distichochlamys benenica. (2021, March 19). Semantic Scholar. Retrieved January 23, 2026, from [Link]

-

The conjugates of 5′-deoxy-5-fluorocytidine and hydroxycinnamic acids – synthesis, anti-pancreatic cancer activity and molecular docking studies. (n.d.). National Institutes of Health. Retrieved January 23, 2026, from [Link]

-

Cinnamic Acid Derivatives and Their Biological Efficacy. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]

-

Metabolic and Pharmaceutical Aspects of Fluorinated Compounds. (2020, June 25). PubMed. Retrieved January 23, 2026, from [Link]

-

Antimicrobial susceptibility testing (Broth microdilution method). (n.d.). WOAH - Asia. Retrieved January 23, 2026, from [Link]

-

Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. (2013, November 10). PubMed Central. Retrieved January 23, 2026, from [Link]

-

Preparation of cinnamic acid (Perkin condensation). (n.d.). Retrieved January 23, 2026, from [Link]

-

Cinnamic Acid Derivatives via Heck Reaction in an Aqueous- Biphasic Catalytic System with Easy Catalyst-Product Separation. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

-

synthesis of cinnamic acid based on perkin reaction using sonochemical method and its potential. (n.d.). SciSpace. Retrieved January 23, 2026, from [Link]

-

Direct Synthesis of Cinnamic Acids from Aromatic Aldehydes and Aliphatic Carboxylic Acids in the Presence of Boron Tribromide. (n.d.). PubMed Central. Retrieved January 23, 2026, from [Link]

Sources

- 1. Cinnamic Acid Derivatives and Their Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. chemrxiv.org [chemrxiv.org]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. Natural Cinnamic Acids, Synthetic Derivatives and Hybrids with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Evaluation of the Antibacterial Activity of Cinnamic Acid and Its Derivatives: Synergistic Effects with Cloxacillin | MDPI [mdpi.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-Fluoro-5-(trifluoromethyl)cinnamic Acid via Heck Reaction

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 2-Fluoro-5-(trifluoromethyl)cinnamic Acid

This compound is a highly valuable building block in medicinal chemistry and drug development. Its unique substitution pattern, featuring both a fluorine atom and a trifluoromethyl group, imparts desirable physicochemical properties to target molecules, such as enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics, which can significantly improve pharmacokinetic and pharmacodynamic profiles. This cinnamic acid derivative is a key intermediate in the synthesis of various pharmaceuticals, including Janus kinase (JAK) inhibitors like Tofacitinib, which is used in the treatment of autoimmune diseases such as rheumatoid arthritis.[1][2] The efficient and scalable synthesis of this intermediate is therefore of paramount importance. The Mizoroki-Heck reaction, a powerful palladium-catalyzed carbon-carbon bond-forming reaction, offers a direct and versatile route to this important molecule.[2] This application note provides a comprehensive guide to the synthesis of this compound using the Heck reaction, detailing the underlying mechanistic principles, a robust experimental protocol, and critical process parameters.

Mechanistic Insights: The Palladium Catalytic Cycle in the Heck Reaction

The Heck reaction facilitates the coupling of an aryl halide with an alkene in the presence of a palladium catalyst and a base.[2] The synthesis of this compound proceeds via the reaction of 4-bromo-1-fluoro-2-(trifluoromethyl)benzene with acrylic acid. The catalytic cycle, illustrated below, can be broken down into four key steps:

-

Oxidative Addition: The active Pd(0) catalyst, often generated in situ from a Pd(II) precursor like palladium(II) acetate, undergoes oxidative addition with the aryl bromide. This step involves the insertion of the palladium into the carbon-bromine bond, forming a square planar Pd(II) intermediate. The electron-withdrawing nature of the fluorine and trifluoromethyl groups on the aromatic ring can facilitate this step.

-

Migratory Insertion (Carbopalladation): The alkene (acrylic acid) then coordinates to the palladium center. This is followed by a migratory insertion of the alkene into the palladium-aryl bond. This step typically proceeds in a syn-periplanar fashion and dictates the regioselectivity of the reaction.

-

β-Hydride Elimination: For the reaction to proceed to the desired product, a rotation around the newly formed carbon-carbon single bond occurs, bringing a β-hydrogen into a syn-periplanar orientation with the palladium. Subsequent β-hydride elimination expels the cinnamic acid product as the trans-isomer and forms a palladium-hydride species.

-

Reductive Elimination and Catalyst Regeneration: The final step involves the reductive elimination of HBr from the palladium-hydride complex, which is facilitated by a base (e.g., triethylamine). This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.

The choice of ligand, typically a phosphine such as triphenylphosphine (PPh₃), is crucial for stabilizing the palladium catalyst, preventing its aggregation into inactive palladium black, and influencing the overall efficiency of the reaction.[3][4]

Visualizing the Catalytic Cycle

Figure 1: Catalytic cycle for the Heck reaction synthesis.

Detailed Experimental Protocol

This protocol is designed for the synthesis of this compound on a laboratory scale. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.

Materials:

-

4-bromo-1-fluoro-2-(trifluoromethyl)benzene (1.0 eq.)

-

Acrylic acid (1.5 eq.)

-

Palladium(II) acetate (Pd(OAc)₂) (0.02 eq.)

-

Triphenylphosphine (PPh₃) (0.04 eq.)

-

Triethylamine (Et₃N) (2.0 eq.)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and hotplate

-

Inert atmosphere setup (e.g., nitrogen or argon line)

-

Standard laboratory glassware for workup and purification

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add palladium(II) acetate (0.02 eq.) and triphenylphosphine (0.04 eq.).

-

Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.

-

Add anhydrous N,N-dimethylformamide (DMF) to the flask via syringe. Stir the mixture at room temperature for 10-15 minutes until the catalyst and ligand have dissolved.

-

To the catalyst solution, add 4-bromo-1-fluoro-2-(trifluoromethyl)benzene (1.0 eq.), acrylic acid (1.5 eq.), and triethylamine (2.0 eq.) sequentially via syringe.

-

Reaction Execution: Heat the reaction mixture to 80-90 °C with vigorous stirring under an inert atmosphere.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting aryl bromide is consumed (typically 12-24 hours).

-

Workup: Once the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into a separatory funnel containing 1 M HCl.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers and wash with water, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford pure this compound as a solid.[5]

Key Reaction Parameters and Optimization

The success of the Heck reaction is highly dependent on the careful control of several parameters. The following table summarizes the key variables and provides guidance for optimization.

| Parameter | Recommended Range/Value | Rationale and Optimization Considerations |

| Palladium Catalyst | 1-5 mol % Pd(OAc)₂ | A lower catalyst loading is desirable for cost-effectiveness. Increasing the loading may improve the reaction rate for less reactive substrates. |

| Ligand | 1-2 eq. per Pd | Triphenylphosphine is a common and effective ligand. Other phosphine ligands can be screened to optimize yield and reaction time. |

| Base | 1.5-3.0 eq. | Triethylamine is a common choice. Inorganic bases like potassium carbonate or cesium carbonate can also be effective. The choice of base can influence the reaction rate and selectivity. |

| Solvent | DMF, Acetonitrile, Dioxane | DMF is a good solvent for this reaction due to its high boiling point and ability to dissolve the reactants and catalyst. Other polar aprotic solvents can be explored. |

| Temperature | 80-120 °C | The optimal temperature depends on the reactivity of the aryl halide. Higher temperatures may be required for less reactive substrates but can also lead to catalyst decomposition.[6] |

| Reaction Time | 12-48 hours | Reaction progress should be monitored to determine the optimal time for completion and to avoid potential side reactions. |

Troubleshooting and Safety Considerations

-

Low Yield: If the yield is low, consider increasing the catalyst loading, screening different ligands or bases, or increasing the reaction temperature. Ensure all reagents and solvents are anhydrous, as water can negatively impact the reaction.

-

Catalyst Decomposition: The formation of a black precipitate (palladium black) indicates catalyst decomposition. This can be mitigated by using an appropriate ligand-to-palladium ratio and avoiding excessive temperatures.

-

Side Reactions: Potential side reactions include the homocoupling of the aryl halide and polymerization of the acrylic acid. Careful control of reaction conditions can minimize these.

-

Safety: The reagents used in this synthesis are hazardous. 4-bromo-1-fluoro-2-(trifluoromethyl)benzene is an irritant. Acrylic acid is corrosive and has a pungent odor. Triethylamine is a flammable and corrosive liquid. Palladium compounds can be toxic. All manipulations should be carried out in a well-ventilated fume hood, and appropriate PPE, including gloves, safety glasses, and a lab coat, must be worn.

Conclusion

The Heck reaction provides an efficient and reliable method for the synthesis of this compound, a crucial intermediate in pharmaceutical development. By understanding the reaction mechanism and carefully controlling the key parameters outlined in this application note, researchers can achieve high yields of the desired product. The provided protocol serves as a robust starting point for laboratory-scale synthesis and can be further optimized for larger-scale production.

References

- Albéniz, A. C., Espinet, P., Martín-Ruiz, B., & Milstein, D. (2005). Catalytic System for the Heck Reaction of Fluorinated Haloaryls. Organometallics, 24(26), 6205–6213.

- Fairlamb, I. J. S., Kapdi, A. R., & Lynam, J. M. (2020). The ubiquitous cross-coupling catalyst system ‘Pd(OAc)2’/2PPh3 forms a unique dinuclear PdI complex: an important entry point into catalytically competent cyclic Pd3 clusters. Chemical Science, 11(3), 674–685.

- Trost, B. M., Gholami, H., & Zell, D. (2019). Palladium-Catalyzed Asymmetric Allylic Fluoroalkylation/Trifluoromethylation. Journal of the American Chemical Society, 141(29), 11446–11451.

- BenchChem. (2025). Application Notes and Protocols: Heck Reaction Conditions for (Z)-2-bromo-2-butene.

- BenchChem. (2025). Application Notes and Protocols for the Purification of 2-Fluoro-5-phenylpyrazine.

- BenchChem. (2025). Application Notes and Protocols: Synthesis of 3-(Trifluoromethoxy)cinnamic Acid Derivatives.

- El-Batta, A., Jiang, C., Zhao, W., Anness, R., Cook, A. M., & Bergbreiter, D. E. (2007).

- Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl-Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359–1470.

- Herrmann, W. A., Brossmer, C., Reisinger, C.-P., Riermeier, T. H., Öfele, K., & Beller, M. (1997). Palladacycles: Efficient New Catalysts for C-C-Coupling Reactions. Chemistry – A European Journal, 3(8), 1357–1364.

- Flanagan, M. E., et al. (2010). Discovery of CP-690,550: A Potent and Selective Janus Kinase (JAK) Inhibitor for the Treatment of Rheumatoid Arthritis. Journal of Medicinal Chemistry, 53(24), 8468–8484.

- Odinity. (2013). Intro to Organometallics: The Heck Reaction.

- Organic Syntheses. (n.d.). SYNTHESIS OF SYMMETRICAL trans -STILBENES BY A DOUBLE HECK REACTION OF (ARYLAZO)AMINES WITH.

- Sanford, M. S., & Groves, J. T. (2004). Palladium-Catalyzed C–H Activation/Functionalization.

- Singh, R., & Nolan, S. P. (2005). N-Heterocyclic Carbenes in Palladium-Catalyzed Cross-Coupling. Journal of Organometallic Chemistry, 690(24-25), 5832–5840.

- TIB. (2021). A general strategy for the synthesis of α-trifluoromethyl- and α-perfluoroalkyl-β-lactams via palladium-catalyzed carbonylation.

- Trost, B. M., & Van Vranken, D. L. (1996). Asymmetric Transition Metal-Catalyzed Allylic Alkylations. Chemical Reviews, 96(1), 395–422.

- Yin, L., & Liebscher, J. (2007). Carbon−Carbon Coupling Reactions Catalyzed by Heterogeneous Palladium Catalysts. Chemical Reviews, 107(1), 133–173.

- Zhang, H., Chen, K., & Zhang, X. (2017). Palladium-catalyzed Heck-type reaction of secondary trifluoromethylated alkyl bromides. Beilstein Journal of Organic Chemistry, 13, 2589–2595.

- Zhang, C.-P., & Hu, J. (2018). Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners.

- ResearchGate. (2018). Mizoroki-Heck reaction (MH) of 4-bromoanisol and acrylic acid in aqueous solution using newly prepared nanocatalysts (Pd-NPs, HRG-Pd, and HRG-Py-Pd).

- Mizoroki, T., Mori, K., & Ozaki, A. (1971). The reaction of aryl halides with olefins in the presence of palladium catalyst. Bulletin of the Chemical Society of Japan, 44(2), 581–581.

Sources

- 1. oa.tib.eu [oa.tib.eu]

- 2. synarchive.com [synarchive.com]

- 3. files01.core.ac.uk [files01.core.ac.uk]

- 4. The ubiquitous cross-coupling catalyst system ‘Pd(OAc)2’/2PPh3 forms a unique dinuclear PdI complex: an important entry point into catalytically competent cyclic Pd3 clusters - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 5. Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners | MDPI [mdpi.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

Application Note: Unraveling the Carbon Skeleton of 2-Fluoro-5-(trifluoromethyl)cinnamic acid using 13C NMR Spectroscopy

Introduction

In the landscape of modern drug discovery and development, a detailed understanding of a molecule's structure is paramount.[1][2][3][4] Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for elucidating molecular architecture with atomic-level precision.[4] This is particularly crucial for novel pharmaceutical intermediates and active pharmaceutical ingredients (APIs). 2-Fluoro-5-(trifluoromethyl)cinnamic acid is a compound of interest in medicinal chemistry, incorporating two key fluorine-containing moieties—a fluoro group and a trifluoromethyl group—that can significantly influence its physicochemical and pharmacological properties.

Predicted 13C NMR Chemical Shifts and Interpretation

The 13C NMR spectrum of this compound was predicted using the online resource nmrdb.org.[5] The predicted chemical shifts are presented in Table 1. The presence of fluorine atoms introduces spin-spin coupling with the carbon nuclei, leading to the splitting of signals.[6] The multiplicities and coupling constants (J-values) are crucial for unambiguous signal assignment.

Table 1: Predicted 13C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) | Expected Multiplicity |

| 1 | 126.1 | Doublet (d) |

| 2 | 160.8 | Doublet (d) |

| 3 | 116.8 | Doublet (d) |

| 4 | 131.7 | Doublet of Quartets (dq) |

| 5 | 127.3 | Quartet (q) |

| 6 | 124.9 | Doublet of Quartets (dq) |

| 7 (α-CH) | 120.5 | Doublet (d) |

| 8 (β-CH) | 141.2 | Singlet (s) |

| 9 (COOH) | 169.5 | Singlet (s) |

| 10 (CF3) | 123.8 | Quartet (q) |

Predicted using nmrdb.org. Multiplicities are based on expected C-F coupling.

Molecular Structure with Carbon Numbering:

Caption: Molecular structure of this compound with carbon numbering.

Interpretation of the Aromatic Region (115-165 ppm)

The aromatic carbons exhibit significant shifts and splitting patterns due to the substituents.

-

C2 (160.8 ppm): This carbon is directly attached to the highly electronegative fluorine atom, resulting in a significant downfield shift. The signal is expected to be a doublet with a large one-bond coupling constant (¹JCF).

-

C5 (127.3 ppm): This carbon is bonded to the trifluoromethyl group. The signal is predicted to be a quartet due to coupling with the three fluorine atoms (¹JCF).

-

C1, C3, C4, C6: These carbons show the combined electronic effects of the fluoro and trifluoromethyl groups. The fluorine atom will cause through-bond coupling to C1 and C3, resulting in doublet signals (²JCF and ³JCF, respectively). The trifluoromethyl group will also exhibit long-range coupling to C4 and C6, which may result in these signals appearing as doublets of quartets.

Interpretation of the Cinnamic Acid Moiety

-

Carboxylic Acid Carbon (C9, 169.5 ppm): The carbonyl carbon of the carboxylic acid appears in the typical downfield region for such functionalities.[7][8][9][10] In a proton-decoupled 13C NMR spectrum, this signal is expected to be a singlet.

-

Olefinic Carbons (C7 and C8, 120.5 and 141.2 ppm): These carbons of the double bond are in the expected region for alkenes. C7 (α-carbon) is expected to show a doublet due to three-bond coupling with the fluorine on the aromatic ring (³JCF). C8 (β-carbon) is further away and is predicted to be a singlet.

-

Trifluoromethyl Carbon (C10, 123.8 ppm): The carbon of the CF3 group itself will appear as a quartet with a very large one-bond C-F coupling constant.

Experimental Protocol for 13C NMR Spectrum Acquisition

This section provides a detailed, step-by-step methodology for obtaining a high-quality 13C NMR spectrum of this compound.

Materials and Equipment

-

This compound (50-100 mg for a standard 5mm NMR tube)[11]

-

High-quality 5 mm NMR tubes

-

Pipettes

-

Vortex mixer

-

NMR spectrometer (e.g., 400 MHz or higher)

Sample Preparation

-

Weighing the Sample: Accurately weigh 50-100 mg of this compound into a clean, dry vial. A higher concentration is generally better for 13C NMR due to its lower natural abundance and sensitivity.[11][13]

-

Solvent Selection and Dissolution: Add approximately 0.6-0.7 mL of a suitable deuterated solvent.[11] DMSO-d6 is often a good choice for carboxylic acids due to its high polarity. Use a vortex mixer to ensure complete dissolution. Gentle warming may be applied if necessary.

-

Transfer to NMR Tube: Carefully transfer the solution into a clean, unscratched 5 mm NMR tube using a pipette. Avoid introducing any solid particles, as they can degrade the spectral quality.

-

Capping and Labeling: Securely cap the NMR tube and label it clearly.

NMR Instrument Parameters

The following are suggested starting parameters for a 400 MHz spectrometer. These may need to be optimized based on the specific instrument and sample concentration.

-

Nucleus: 13C

-

Pulse Program: A standard proton-decoupled 13C experiment (e.g., zgpg30 on Bruker instruments).

-

Spectral Width: 0 to 220 ppm

-

Acquisition Time: ~1-2 seconds

-

Relaxation Delay (d1): 2 seconds

-